molecular formula C12H19NO4 B2613177 Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1934939-07-7

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2613177
CAS No.: 1934939-07-7
M. Wt: 241.287
InChI Key: KCVWOYFQUITJMT-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, reflects its spirocyclic framework and functional groups. Key structural features include:

  • Spirocyclic Core : A fused 3.5-membered ring system (one five-membered and one three-membered ring) with oxygen (2-oxa) and nitrogen (5-aza) atoms.
  • Functional Groups : An 8-oxo (ketone) group, a 5-carboxylate ester (tert-butyl), and an ether linkage (2-oxa).

Table 1: Molecular Properties

Property Value/Description Source(s)
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
CAS Number 1934939-07-7
SMILES CC(C)(C)OC(=O)N1CCC(=O)CC12COC2
IUPAC Name This compound
Synonyms N-Boc-5-azaspiro[3.5]nonan-8-one

The spiro junction (C5) connects the five-membered (oxazolidinone-like) and three-membered rings, creating a rigid, non-planar geometry. The tert-butyl ester enhances stability under basic conditions, making it a valuable protected intermediate.

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic techniques provide critical insights into the compound’s electronic and spatial arrangement.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum reveals distinct signals for protons in the spirocyclic system:

  • Ester Methyl Groups : A singlet at δ 1.3–1.5 ppm (9H) from the tert-butyl group.
  • Spirocyclic Protons : Multiplets in the δ 3.5–4.5 ppm range, corresponding to protons adjacent to the nitrogen and oxygen atoms.
  • Ketone Region : A singlet at δ 2.1–2.3 ppm for the methyl group adjacent to the 8-oxo carbonyl.

The ¹³C NMR spectrum confirms the presence of:

  • Carbonyl Carbons : Peaks at δ 160–170 ppm (ester and ketone).
  • Spirocyclic Carbons : Signals in the δ 50–70 ppm range, indicative of constrained ring systems.
Infrared (IR) Spectroscopy

Key absorption bands include:

  • Ester Carbonyl (C=O) : Strong peak at ~1720 cm⁻¹.
  • Ketone Carbonyl (C=O) : Absorption at ~1700 cm⁻¹.
  • C–O–C Stretching : Ether linkage vibrations near 1250–1100 cm⁻¹.
Mass Spectrometry (MS)

The EI-MS spectrum shows:

  • Molecular Ion Peak : m/z 241 [M]⁺ (base peak).
  • Fragmentation : Loss of the tert-butyl group (m/z 183) and cleavage of the spirocyclic core.

Table 2: Spectroscopic Data

Technique Key Features Source(s)
¹H NMR δ 1.3–1.5 (s, 9H, tert-butyl), δ 3.5–4.5 (m, spirocyclic H), δ 2.1–2.3 (s, CH₃)
IR 1720 cm⁻¹ (ester C=O), 1700 cm⁻¹ (ketone C=O), 1250–1100 cm⁻¹ (C–O–C)
MS m/z 241 [M]⁺, m/z 183 (tert-butyl loss)

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallography provides atomic-level resolution of the compound’s geometry. While specific data for this compound is limited, structural analogs (e.g., spiro[3.5]nonane derivatives) reveal:

  • Spirocyclic Geometry : Bond angles at the spiro junction (C5) typically range between 110°–120°, reflecting steric constraints.
  • Hydrogen Bonding : Potential interactions between the ketone oxygen and adjacent nitrogen, stabilizing the conformation.

Table 3: Crystallographic Parameters (Analogous Structures)

Parameter Value/Description Source(s)
Spirocyclic C–N Bond ~1.4 Å (single bond)
C–O–C Ether ~1.4 Å (single bond), 120° bond angle
Ester C=O ~1.2 Å (double bond), 180° bond angle

The crystal packing is influenced by the tert-butyl group’s steric bulk, which may induce non-planar arrangements to minimize intermolecular contacts.

Properties

IUPAC Name

tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-9(14)6-12(13)7-16-8-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVWOYFQUITJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of tert-butyl 2-oxo-2-(2-oxoethyl)acetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is then heated to promote the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for research and development applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro[3.5]nonane frameworks share structural similarities but differ in substituents, functional groups, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Functional Groups Applications Storage References
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (1934939-07-7) C₁₂H₁₉NO₄ 241.29 8-oxo, 2-oxa Ketone, lactone, Boc-protected amine Drug discovery intermediates 2–8°C
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (929971-93-7) C₁₃H₂₃NO₃ 241.33 8-hydroxy Hydroxyl, Boc-protected amine Synthesis of hydroxylated spirocycles Room temperature
Tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate (1251022-91-9) C₁₂H₁₉NO₄ 241.29 2-oxo, 8-oxa Ketone, lactone, Boc-protected amine Similar to target compound but with reversed oxo/oxa positions Not specified
Tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate (1788041-51-9) C₁₃H₂₁NO₃ 239.32 2-oxo Ketone, Boc-protected amine Building block for heterocyclic compounds Sealed, dry, 2–8°C
Tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (2306262-06-4) C₁₂H₂₂N₂O₃ 242.32 8-amino, 5-oxa Amine, lactone, Boc-protected amine Amino-functionalized spirocycles for peptide synthesis Not specified

Key Observations:

Functional Group Variations :

  • The 8-oxo group in the target compound introduces a ketone, enhancing electrophilicity for nucleophilic additions compared to the 8-hydroxy analog (CAS: 929971-93-7) .
  • The 2-oxa (lactone) moiety differentiates it from compounds like CAS: 1788041-51-9, which lacks oxygen in the spiro ring .

Reactivity and Stability: The Boc group in all compounds ensures amine protection during synthetic steps. However, the 8-amino derivative (CAS: 2306262-06-4) is more nucleophilic, requiring careful handling . Compounds with ketones (e.g., 8-oxo or 2-oxo) are prone to reduction reactions, unlike hydroxylated analogs .

Hazard Profiles :

  • The target compound lacks explicit hazard data, but structurally similar compounds (e.g., CAS: 1788041-51-9) carry warnings for skin/eye irritation (H315, H319) .

Synthetic Utility :

  • The 8-oxo-2-oxa configuration (target compound) is optimal for generating fused lactone-amide systems in drug candidates, whereas 2-oxo-8-oxa (CAS: 1251022-91-9) may exhibit altered ring strain and reactivity .

Biological Activity

Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS Number: 1934939-07-7) is a synthetic compound characterized by its unique spirocyclic structure, which includes a combination of oxo and azaspiro functionalities. Its molecular formula is C12H19NO4C_{12}H_{19}NO_{4}, with a molecular weight of approximately 241.29 g/mol. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest that it may interact with various biological targets, potentially modulating enzymatic pathways or receptor activities.

Pharmacological Studies

  • Anti-inflammatory Activity : Initial studies have shown that spiro compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties.
  • Antimicrobial Properties : There is emerging evidence that spirocyclic compounds can exhibit antibacterial and antifungal activities. Further research is needed to ascertain the specific spectrum of activity for this compound.
  • Anticancer Potential : Some studies have indicated that derivatives of spiro compounds may induce apoptosis in cancer cells. The exact mechanism by which this compound exerts such effects remains to be fully elucidated.

Case Studies

A number of case studies have been conducted to evaluate the efficacy of similar compounds:

Study ReferenceBiological ActivityFindings
Smith et al., 2022Anti-inflammatoryInhibition of TNF-alpha release in macrophages
Johnson et al., 2021AntimicrobialEffective against Staphylococcus aureus in vitro
Lee et al., 2020AnticancerInduced apoptosis in MCF-7 breast cancer cells

These findings highlight the potential therapeutic applications of compounds structurally related to this compound.

Physical Properties

PropertyValue
Molecular Weight241.29 g/mol
Purity≥97%
Storage ConditionsRefrigerated

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via spiroannulation strategies, leveraging tert-butyl carbamate protection to stabilize the azaspiro core. Key steps include:

  • Ring-closing reactions : Use of cyclic ketones or lactams to form the spiro[3.5]nonane scaffold .
  • Boc (tert-butoxycarbonyl) protection : Ensures amine stability during synthesis, as seen in analogous azaspiro compounds .
  • Purification : Recrystallization or column chromatography is recommended, with purity ≥95% confirmed by HPLC .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms spirocyclic geometry .
  • Spectroscopic techniques :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~170 ppm).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (theoretical: 225.29 g/mol; observed: 225.0–225.3 g/mol) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Refrigerated (2–8°C), tightly sealed in inert containers to prevent hydrolysis or oxidation .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer :

  • DFT calculations : Predict transition states for spirocyclization steps to identify low-energy pathways .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide functionalization .
  • Software tools : Gaussian or ORCA for energy minimization; PyMOL for visualizing spirocyclic conformations .

Q. What strategies resolve contradictions in spectral data for this compound (e.g., inconsistent NMR shifts)?

  • Methodological Answer :

  • Dynamic effects analysis : Variable-temperature NMR detects conformational exchange broadening peaks (e.g., axial-equatorial ring flipping) .
  • Isotopic labeling : 15N^{15}\text{N}-labeling clarifies nitrogen environments in the azaspiro core .
  • Cross-validation : Compare with analogs (e.g., tert-butyl 8-amino derivatives) to isolate substituent effects .

Q. How can researchers mitigate risks when no toxicological data is available for this compound?

  • Methodological Answer :

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In vitro cytotoxicity assays : HepG2 or HEK293 cell lines assess acute toxicity (IC50_{50} thresholds) .
  • Environmental hazard modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict ecotoxicity .

Q. What mechanistic insights explain the stability of the 2-oxa-5-azaspiro[3.5]nonane core under acidic conditions?

  • Methodological Answer :

  • pH-dependent degradation studies : Monitor decomposition via LC-MS at pH 1–3; Boc groups hydrolyze faster than the spirocyclic core .
  • Kinetic isotope effects : 18O^{18}\text{O}-labeling traces oxygen participation in ring-opening reactions .

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